molecular formula C20H25N3O5S B296958 N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide

N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide

Cat. No. B296958
M. Wt: 419.5 g/mol
InChI Key: GYQXJCNPURLWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide, also known as EAPB, is a chemical compound that has been of great interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of anilinopropanamides and has been shown to exhibit promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide involves its ability to bind to specific sites on the target enzymes, thereby inhibiting their activity. This results in the disruption of various biological processes that are essential for the survival and growth of the target cells. The precise mechanism of action of N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide has been shown to exhibit a range of biochemical and physiological effects in various scientific research studies. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various biological processes. In addition, N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of novel drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide is its potent inhibitory effects on the activity of certain enzymes, which makes it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the limitations of N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide is its potential toxicity and side effects, which need to be carefully evaluated in future research studies.

Future Directions

There are several future directions for research on N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research could focus on the development of novel drug formulations that incorporate N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide as an active ingredient. Furthermore, future research could investigate the potential applications of N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide in the treatment of various diseases, including cancer, inflammation, and viral infections.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide involves a series of chemical reactions that are carried out in a laboratory setting. The initial step involves the reaction of 4-(acetylamino)phenylamine with 4-ethoxy(methylsulfonyl)benzaldehyde in the presence of a catalyst to form the intermediate product. The intermediate product is then subjected to further reactions, including hydrogenation and acetylation, to produce the final product, N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory effects on the activity of certain enzymes, including proteases and kinases, which are involved in various biological processes. This makes N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide a potential candidate for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and viral infections.

properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C20H25N3O5S/c1-5-28-19-12-10-18(11-13-19)23(29(4,26)27)14(2)20(25)22-17-8-6-16(7-9-17)21-15(3)24/h6-14H,5H2,1-4H3,(H,21,24)(H,22,25)

InChI Key

GYQXJCNPURLWIO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C

Origin of Product

United States

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